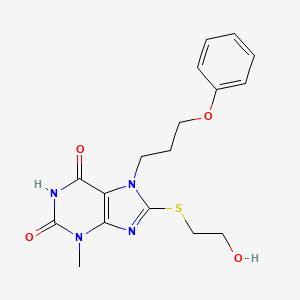
8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that regulates a variety of physiological processes, including sleep, pain sensation, and cardiovascular function. Adenosine exerts its effects by binding to four subtypes of G protein-coupled receptors, A1, A2A, A2B, and A3. Among these subtypes, A1 receptors are the most abundant in the brain and are involved in the regulation of neurotransmitter release, synaptic plasticity, and cognitive function. DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
The synthesis of related purinediones involves complex chemical processes, aiming to explore their chemical behavior and potential biological activities. For instance, the study on the synthesis of [c,d]-fused purinediones highlighted a multi-step chemical process that yields various 2-substituted purinediones, demonstrating the versatility of purine derivatives in chemical synthesis (Ondrej Simo, A. Rybár, & J. Alföldi, 1995) Consensus. Another research effort focused on synthesizing 4-alkyl- or 4-phenyl-7-methyl purinediones, showing the potential for structural modification and the exploration of new pharmacologically active compounds (Ondrej Simo, A. Rybár, & J. Alföldi, 1998) Consensus.
Biological and Pharmacological Research
The exploration of purinediones extends into the investigation of their biological activities. For instance, the cardiovascular activity of certain purinediones has been examined, revealing their potential in treating cardiovascular diseases through their electrocardiographic, antiarrhythmic, and hypotensive activities (G. Chłoń-Rzepa et al., 2004) ConsensusConsensusConsensus. These findings suggest that derivatives of the specified compound could have significant applications in cardiovascular research.
Chemical Reactions and Modifications
The chemical reactivity of purinediones allows for various modifications, leading to the synthesis of novel compounds with potential therapeutic applications. For example, the study on bromophenols coupled with nucleoside bases demonstrates the chemical versatility of purinediones in creating compounds with unique structural and potentially bioactive properties (Ming Ma et al., 2007) Consensus.
Propiedades
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-20-14-13(15(23)19-16(20)24)21(17(18-14)26-11-9-22)8-5-10-25-12-6-3-2-4-7-12/h2-4,6-7,22H,5,8-11H2,1H3,(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVOWLZJVIORBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)

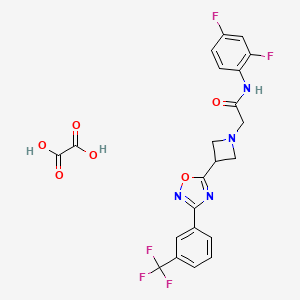
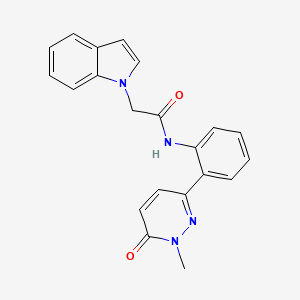

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2397567.png)
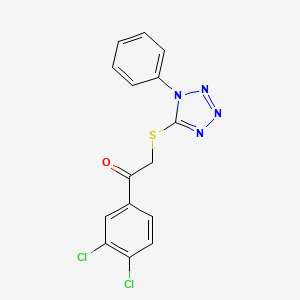

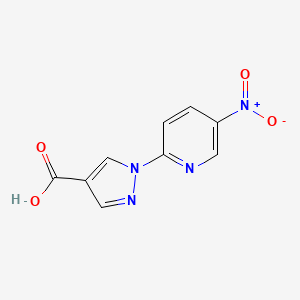
![1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2397572.png)
![methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2397573.png)


